molecular formula C18H12BrN3O B11138762 6-(4-bromophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

6-(4-bromophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B11138762
M. Wt: 366.2 g/mol
InChI Key: FEIOPRWVTWDSSY-UHFFFAOYSA-N
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Description

6-(4-bromophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a bromophenyl group and a phenyl group attached to a pyrazolo[3,4-b]pyridine core. Compounds of this class are of significant interest due to their potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-bromoacetophenone with hydrazine hydrate to form 4-bromo-1-phenyl-3-pyrazolidinone. This intermediate is then reacted with 2-cyanopyridine under basic conditions to yield the target compound.

Reaction Conditions:

    Step 1: Condensation of 4-bromoacetophenone with hydrazine hydrate in ethanol, refluxing for several hours.

    Step 2: Reaction of the resulting pyrazolidinone with 2-cyanopyridine in the presence of a base such as sodium ethoxide, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 6-phenyl-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one.

    Substitution: Formation of derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 6-(4-bromophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling. The compound’s bromophenyl and phenyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 6-(4-bromophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one imparts unique electronic properties, making it more reactive in substitution reactions compared to its chloro, methyl, or fluoro analogs. This can lead to the formation of a wider variety of derivatives with potential biological activities.

Properties

Molecular Formula

C18H12BrN3O

Molecular Weight

366.2 g/mol

IUPAC Name

6-(4-bromophenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C18H12BrN3O/c19-13-8-6-12(7-9-13)16-11-10-15-17(20-16)21-22(18(15)23)14-4-2-1-3-5-14/h1-11H,(H,20,21)

InChI Key

FEIOPRWVTWDSSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(N2)N=C(C=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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